6-methoxy-N-{2-[(3-methylphenyl)carbamoyl]phenyl}naphthalene-2-carboxamide
Overview
Description
6-methoxy-N-{2-[(3-methylphenyl)carbamoyl]phenyl}naphthalene-2-carboxamide is a complex organic compound with a unique structure that includes a naphthamide core, a methoxy group, and a substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-N-{2-[(3-methylphenyl)carbamoyl]phenyl}naphthalene-2-carboxamide typically involves multiple steps, including the formation of the naphthamide core and the introduction of the methoxy and substituted phenyl groups. Common synthetic routes may involve:
Formation of the Naphthamide Core: This can be achieved through a condensation reaction between a naphthalene derivative and an amine.
Introduction of the Methoxy Group: This step may involve methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Substitution with the Phenyl Group: This can be accomplished through coupling reactions, such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boronic acids.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This can include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
6-methoxy-N-{2-[(3-methylphenyl)carbamoyl]phenyl}naphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are common.
Substitution: Conditions may include the use of Lewis acids or bases to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxylated derivative, while reduction of the carbonyl group can produce an alcohol.
Scientific Research Applications
6-methoxy-N-{2-[(3-methylphenyl)carbamoyl]phenyl}naphthalene-2-carboxamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving naphthamide derivatives.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-methoxy-N-{2-[(3-methylphenyl)carbamoyl]phenyl}naphthalene-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The methoxy and carbonyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene: Similar in structure but contains a thiophene ring instead of a naphthamide core.
3-methoxyphenol: Contains a methoxy group and a phenol group but lacks the naphthamide structure.
Uniqueness
6-methoxy-N-{2-[(3-methylphenyl)carbamoyl]phenyl}naphthalene-2-carboxamide is unique due to its combination of a naphthamide core with a methoxy and substituted phenyl group, which imparts specific chemical and biological properties not found in similar compounds.
Properties
IUPAC Name |
6-methoxy-N-[2-[(3-methylphenyl)carbamoyl]phenyl]naphthalene-2-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O3/c1-17-6-5-7-21(14-17)27-26(30)23-8-3-4-9-24(23)28-25(29)20-11-10-19-16-22(31-2)13-12-18(19)15-20/h3-16H,1-2H3,(H,27,30)(H,28,29) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRLMNIUBBJZSFM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC4=C(C=C3)C=C(C=C4)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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